H-Phe(4-I)-OH

Description

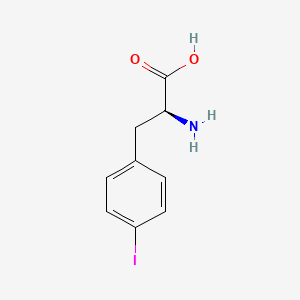

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-81-7, 24250-85-9 | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a non-natural amino acid that has garnered significant interest in various scientific and biomedical fields.[1][2][3] Its unique structure, featuring an iodine atom on the phenyl ring of phenylalanine, imparts distinct chemical properties that make it a valuable tool in biochemical research, drug development, and diagnostics.[1][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

4-Iodo-L-phenylalanine is a white to off-white powder.[1][2][5] The introduction of an iodine atom to the phenylalanine scaffold significantly influences its physicochemical characteristics. A summary of its key chemical and physical properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid | [6][7][8][9] |

| Synonyms | 4-Iodo-L-phenylalanine, p-Iodo-L-phenylalanine, L-Phe(4-I)-OH | [1][6][7] |

| CAS Number | 24250-85-9 | [1][5][7][8] |

| Molecular Formula | C9H10INO2 | [1][5][6][8][10][11] |

| Molecular Weight | 291.09 g/mol | [5][6][10][11] |

| Melting Point | ~240 °C (decomposes) | [1][12] |

| Boiling Point | 366.8 ± 32.0 °C (Predicted) | [2] |

| Solubility | Partly miscible with water.[2][8][12][13] Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[2][14] | |

| pKa (Strongest Acidic) | 1.27 - 2.19 | [2][7][15] |

| pKa (Strongest Basic) | 9.44 | [7][15] |

| logP | -1.2 to -0.9 | [6][7][10] |

| Appearance | White to off-white powder | [1][2][5] |

Structural Information

The structure of this compound is characterized by a phenylalanine backbone with an iodine atom substituted at the para (4th) position of the benzene (B151609) ring.

-

SMILES: N--INVALID-LINK--C(O)=O[5]

-

InChI: InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[2][5][6][7][11]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the iodination of L-phenylalanine. A generalized laboratory-scale protocol is as follows:

-

Protection of the Amino Group: L-phenylalanine is first protected, for example, as its N-Boc derivative (BOC-Phe-OH), to prevent side reactions at the amino group. This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium hydroxide (B78521) in a solvent mixture such as 1,4-dioxane (B91453) and water.[14]

-

Iodination: The protected phenylalanine is then subjected to electrophilic iodination. A common iodinating agent is N-Iodosuccinimide (NIS) in a suitable solvent like trifluoroacetic acid. The reaction is typically stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Deprotection: The protecting group (e.g., Boc) is removed from the iodinated intermediate. For a Boc group, this is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purification: The crude this compound is then purified. This can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by column chromatography on silica (B1680970) gel. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.[1]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons (with a splitting pattern indicative of para-substitution), the alpha- and beta-protons of the amino acid backbone, and the amine and carboxylic acid protons.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[12] Techniques like Electrospray Ionization (ESI-MS) would show a prominent peak corresponding to the protonated molecule [M+H]+.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the primary amine (N-H stretches).[12]

-

Chiral HPLC: To confirm the enantiomeric purity of the L-isomer, chiral HPLC is employed.[12]

Signaling Pathways and Applications in Drug Development

A significant application of this compound is in the development of targeted radiopharmaceuticals for cancer therapy and imaging.[3][16] This is based on the observation that many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[16] By replacing the stable iodine atom with a radioisotope (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131), this compound can be transformed into a potent agent for targeted radionuclide therapy or diagnostic imaging (e.g., SPECT or PET).[3][16]

The following diagram illustrates the proposed mechanism of action for radio-iodinated this compound in cancer cells.

Caption: Targeted uptake of radio-iodinated this compound by cancer cells via the LAT1 transporter.

Experimental Workflow for Evaluating Biological Activity

The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel this compound-based therapeutic agent.

Caption: A generalized workflow for the preclinical evaluation of this compound based therapeutics.

Conclusion

This compound is a versatile synthetic amino acid with a well-defined chemical structure and a growing range of applications, particularly in the field of medicinal chemistry and drug development. Its unique properties, stemming from the presence of an iodine atom, allow for its use as a building block for novel peptides and as a precursor for targeted radiopharmaceuticals. The experimental protocols for its synthesis and characterization are well-established, paving the way for further research and development of innovative therapeutic and diagnostic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Iodo-L-phenylalanine 24250-85-9 [sigmaaldrich.com]

- 6. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 4-Iodo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 9. 4-Iodo-L-phenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 4-Iodophenylalanine I-131 | C9H10INO2 | CID 11022798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. usbio.net [usbio.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

4-Iodo-L-phenylalanine synthesis and biosynthesis pathways

An In-depth Technical Guide on the Synthesis and Biosynthesis of 4-Iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways related to 4-Iodo-L-phenylalanine, a non-canonical amino acid of significant interest in drug development and protein engineering.

Chemical Synthesis of 4-Iodo-L-phenylalanine

The introduction of an iodine atom onto the phenyl ring of L-phenylalanine can be achieved through several synthetic methodologies. The most common approaches are direct electrophilic iodination and the Sandmeyer reaction, starting from a protected or unprotected L-phenylalanine derivative.

Direct Electrophilic Iodination

Direct iodination of L-phenylalanine involves the reaction of the aromatic ring with an electrophilic iodine species. A common method employs a mixture of iodine (I₂) and an oxidizing agent, such as iodic acid (HIO₃) or sodium periodate (B1199274) (NaIO₄), in an acidic medium.[1]

Experimental Protocol: Direct Iodination of L-Phenylalanine [2]

-

Materials: L-phenylalanine, sodium iodate (B108269) (NaIO₃), iodine (I₂), glacial acetic acid, sulfuric acid, sodium periodate (NaIO₄), 50% ethanol/water.

-

Procedure:

-

Suspend L-phenylalanine in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Add sodium iodate (NaIO₃) and iodine (I₂) to the suspension.

-

Heat the reaction mixture at 70°C. The reaction progress can be monitored by the consumption of iodine (disappearance of the purple color). The reaction time can be variable, and in some cases, the reaction may stall.[2]

-

If the reaction stalls, the addition of sodium periodate (NaIO₄) and further heating can help drive the reaction to completion.

-

After completion, the reaction is quenched, and the product is worked up through an aqueous procedure.

-

The crude product can be purified by crystallization from 50% ethanol/water to afford 4-Iodo-L-phenylalanine.

-

-

Note: This method may produce a minor side product, presumed to be 3,4-diiodo-L-phenylalanine.[1]

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to 4-Iodo-L-phenylalanine, starting from 4-amino-L-phenylalanine. This method involves the diazotization of the amino group, followed by displacement with iodide. While effective, this multi-step process requires the synthesis of the 4-amino-L-phenylalanine precursor.[3][4]

Experimental Protocol: Sandmeyer Iodination of 4-Amino-L-phenylalanine [3]

-

Materials: 4-Amino-L-phenylalanine, hydrochloric acid (HCl), sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), dichloromethane (B109758) (DCM), saturated sodium thiosulfate (B1220275) solution, brine.

-

Procedure:

-

Diazotization:

-

Suspend 4-Amino-L-phenylalanine in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be necessary to complete the reaction.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove residual iodine, followed by brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Iodo-L-phenylalanine by a suitable method, such as column chromatography.

-

-

Synthesis from Protected L-phenylalanine

For applications such as radiolabeling, syntheses often start from protected L-phenylalanine derivatives to ensure stereochemical integrity and improve yields. One such method involves the synthesis of a tin precursor from N-Boc-L-phenylalanine tert-butyl ester, which is then subjected to radioiodination.[5]

Experimental Workflow: Synthesis of Radioiodinated 4-Iodo-L-phenylalanine

Caption: Workflow for the synthesis of radioiodinated 4-Iodo-L-phenylalanine.

Quantitative Data on Chemical Synthesis

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference(s) |

| Direct Iodination | L-phenylalanine | I₂, NaIO₃/HIO₃, H₂SO₄, AcOH | Good yields on 10-50 g scales | [2] |

| Halogen Exchange | 2-Bromo-L-phenylalanine | NaI, CuSO₄, SnSO₄ | >74% | [6] |

| Radioiodination from Tin Precursor | N-Boc-4-(tributylstannyl)-L-phenylalanine tert-butyl ester | [¹²⁵I]NaI | 91.6 ± 2.7% (radiochemical yield for iodination step) | [5] |

Biosynthesis of 4-Iodo-L-phenylalanine

There is no known natural biosynthetic pathway for the direct production of 4-Iodo-L-phenylalanine. However, significant research has been directed towards engineering enzymes, particularly flavin-dependent halogenases (FDHs), to catalyze the site-specific iodination of L-phenylalanine. This approach leverages the cell's natural machinery for producing the precursor, L-phenylalanine, via the shikimate pathway.

The L-phenylalanine Biosynthesis Pathway (Shikimate Pathway)

L-phenylalanine is synthesized in microorganisms and plants through the shikimate pathway. This pathway converts central carbon metabolites, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of all three aromatic amino acids.

Shikimate Pathway to L-phenylalanine

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Directed Evolution of RebH for Site Selective Halogenation of Large, Biologically Active Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

H-Phe(4-I)-OH molecular weight and formula

An In-depth Technical Guide on H-Phe(4-I)-OH: Core Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the core molecular information for 4-Iodo-L-phenylalanine, commonly abbreviated as this compound.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of applications, including stoichiometric calculations in synthetic protocols, interpretation of mass spectrometry results, and computational modeling.

| Property | Value |

| Molecular Formula | C9H10INO2[1][2][3][4] |

| Molecular Weight | 291.09 g/mol [1][4][5] |

| Synonyms | 4-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid[2][5] |

| CAS Number | 24250-85-9[1][2][3][6] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. The monoisotopic mass is calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), which for C9H10INO2 is approximately 290.9756 g/mol .[5][7] This experimental value is then matched to the theoretical mass calculated from the chemical formula to confirm its identity.

Elemental Analysis: Combustion analysis can be used to determine the empirical formula. A sample of the compound is burned in an excess of oxygen, and the quantities of combustion products (carbon dioxide, water, nitrogen gas) are measured. The percentage composition of carbon, hydrogen, and nitrogen in the compound can be calculated from these measurements. The presence of iodine is typically determined by other methods, such as titration or ion chromatography after decomposition of the sample. The combination of these results allows for the determination of the empirical formula, which is then confirmed by mass spectrometry to be the molecular formula.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

Caption: Core molecular properties of this compound.

References

An In-depth Technical Guide to Capivasertib: A Pan-AKT Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (B1684468), also known as AZD5363, is a potent, orally bioavailable, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] Developed by AstraZeneca, it represents a significant advancement in targeted cancer therapy, particularly for tumors exhibiting dysregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[3][5]

Capivasertib has received its first approval in the United States in November 2023 for use in combination with fulvestrant (B1683766) for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations.[6] This guide provides a comprehensive overview of Capivasertib, including its physicochemical properties, mechanism of action, role in signaling pathways, and clinical development.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | [1] |

| Molecular Formula | C21H25ClN6O2 | [1] |

| Molecular Weight | 444.92 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | [7] |

| Storage Temperature | -20°C | [7] |

Mechanism of Action and Signaling Pathway

Capivasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT1, AKT2, and AKT3, thereby preventing their phosphorylation and subsequent activation.[3] This blockade of AKT signaling leads to the inhibition of downstream effector proteins, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.[3][8]

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. This can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), mutations in the AKT1 gene, or loss of function of the tumor suppressor PTEN.[1][9]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Capivasertib [label="Capivasertib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation; AKT -> Survival; Capivasertib -> AKT [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; PTEN -> PIP3 [arrowhead=tee, color="#5F6368", label="Dephosphorylation"]; }

Figure 1: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of Capivasertib.

Experimental Protocols

In Vitro Kinase Assay

A standard in vitro kinase assay can be employed to determine the inhibitory activity of Capivasertib against AKT isoforms.

Methodology:

-

Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, a suitable substrate peptide (e.g., GSK3α/β peptide), ATP, and Capivasertib at various concentrations.

-

Procedure:

-

The kinase reaction is initiated by mixing the AKT enzyme, substrate peptide, and varying concentrations of Capivasertib in a reaction buffer.

-

The reaction is started by the addition of ATP.

-

After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or mass spectrometry.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

The anti-proliferative effect of Capivasertib on cancer cell lines can be assessed using a cell viability assay.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known genetic alterations in the PI3K/AKT pathway (e.g., PIK3CA mutant, PTEN null) and wild-type cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of Capivasertib or a vehicle control.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

-

Data Analysis: The GI50 value (the concentration of the drug that causes 50% growth inhibition) is determined by plotting cell viability against the drug concentration.

Clinical Development and Efficacy

Capivasertib has undergone extensive clinical evaluation, demonstrating its efficacy and manageable safety profile.

Key Clinical Trials

| Trial Name | Phase | Patient Population | Treatment Arms | Key Findings | Reference |

| CAPItello-291 | III | HR-positive, HER2-negative advanced breast cancer with PIK3CA/AKT1/PTEN alterations, progressed on aromatase inhibitor. | Capivasertib + Fulvestrant vs. Placebo + Fulvestrant | Significant improvement in progression-free survival (PFS) for the Capivasertib arm (7.3 months vs. 3.1 months). | [9][10] |

| FAKTION | II | Postmenopausal women with ER-positive, HER2-negative advanced breast cancer, progressed on an aromatase inhibitor. | Capivasertib + Fulvestrant vs. Placebo + Fulvestrant | Median PFS was 10.3 months with Capivasertib vs. 4.8 months with placebo. | [11] |

| STAKT | I | Patients with ER+ invasive breast cancer. | Capivasertib monotherapy | Demonstrated dose-dependent modulation of AKT pathway biomarkers and a decrease in the proliferation marker Ki67. | [8] |

// Nodes Patient_Screening [label="Patient Screening\n(HR+/HER2- Breast Cancer,\nPIK3CA/AKT1/PTEN alterations)"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arm_A [label="Treatment Arm A:\nCapivasertib + Fulvestrant"]; Arm_B [label="Treatment Arm B:\nPlacebo + Fulvestrant"]; Treatment_Cycle [label="Treatment Cycles"]; Tumor_Assessment [label="Tumor Assessment\n(e.g., RECIST criteria)"]; PFS_Analysis [label="Progression-Free Survival\nAnalysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OS_Analysis [label="Overall Survival\nAnalysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Patient_Screening -> Randomization; Randomization -> Arm_A; Randomization -> Arm_B; Arm_A -> Treatment_Cycle; Arm_B -> Treatment_Cycle; Treatment_Cycle -> Tumor_Assessment; Tumor_Assessment -> PFS_Analysis; Tumor_Assessment -> OS_Analysis; }

Figure 2: A generalized workflow for a randomized clinical trial of Capivasertib.

Safety and Tolerability

The most common side effects associated with Capivasertib include diarrhea, rash, and hyperglycemia.[3][9] These are generally manageable with standard medical care. The hyperglycemic effect is an on-target effect of AKT inhibition, as AKT plays a role in insulin (B600854) signaling.

Future Directions

Ongoing and future research will continue to explore the full potential of Capivasertib. This includes its evaluation in other cancer types with high frequencies of PI3K/AKT pathway activation, such as prostate and hematological malignancies.[2][6] Furthermore, studies are investigating Capivasertib in combination with other targeted therapies and chemotherapies to overcome resistance and improve patient outcomes.[12]

Conclusion

Capivasertib is a first-in-class AKT inhibitor that has demonstrated significant clinical benefit for patients with HR-positive, HER2-negative advanced breast cancer harboring specific genetic alterations.[9][13] Its targeted mechanism of action, coupled with a manageable safety profile, positions it as a valuable addition to the armamentarium of cancer therapeutics. Further research will undoubtedly expand its clinical utility and solidify the role of AKT inhibition in precision oncology.

References

- 1. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Capivasertib - NCI [dctd.cancer.gov]

- 3. What is the mechanism of Capivasertib? [synapse.patsnap.com]

- 4. Capivasertib inhibits a key pathway in metastatic breast cancer [cancer.fr]

- 5. Capivasertib (Truqap) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Capivasertib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 24250-85-9 | CAS DataBase [m.chemicalbook.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. labiotech.eu [labiotech.eu]

- 10. From trial to treatment: how capivasertib became an approved breast cancer treatment | The Royal Marsden [royalmarsden.nhs.uk]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. Facebook [cancer.gov]

- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Functions of 4-Iodo-L-phenylalanine

Introduction

4-Iodo-L-phenylalanine (p-Iodo-L-phenylalanine, pIPhe) is a non-proteinogenic, or unnatural, amino acid that has become an indispensable tool in modern biochemistry, protein engineering, and drug discovery.[1] Structurally similar to the natural amino acid L-phenylalanine, it features an iodine atom at the para position of the phenyl ring.[2] This single substitution provides a unique chemical handle that enables a wide array of applications not possible with the 20 canonical amino acids.[1][3] Researchers leverage 4-Iodo-L-phenylalanine for site-specific protein modification, radiolabeling for imaging and therapy, and for studying protein structure and function.[1][4] Its incorporation into peptides and proteins can enhance biological activity and specificity, making it a valuable component in the development of novel therapeutics.[4]

Core Biological Functions and Applications

The versatility of 4-Iodo-L-phenylalanine stems from the unique properties of its iodine substituent. This allows it to serve multiple functions in biological research and development.

Site-Specific Protein Engineering

The ability to incorporate 4-Iodo-L-phenylalanine at specific positions within a protein sequence is its most powerful application.[1] This is typically achieved by reprogramming the cellular translation machinery through the suppression of a stop codon, most commonly the amber (UAG) or opal (UGA) codon.[5][6] An engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA are used to specifically charge the tRNA with 4-Iodo-L-phenylalanine and deliver it to the ribosome in response to the designated codon.[7] This technique allows for the creation of proteins with precisely placed modifications.[1]

Platform for Bioorthogonal Chemistry

The aryl iodide group serves as a versatile chemical handle for post-translational modifications.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This enables the site-specific attachment of a wide range of functional groups to the protein, including:

-

Fluorescent Dyes: For imaging and tracking proteins within cells.[8]

-

Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.[8]

-

Affinity Tags and Cross-linkers: To study protein-protein interactions.[1]

Radiolabeling for Imaging and Therapy

The iodine atom can be readily substituted with radioisotopes, such as ¹²³I, ¹²⁴I, or ¹³¹I.[1][10] This transforms a peptide or protein containing 4-Iodo-L-phenylalanine into a targeted radiopharmaceutical.

-

Diagnostic Imaging: Peptides labeled with gamma-emitters like ¹²³I or positron-emitters like ¹²⁴I can be used for Single-Photon Emission Tomography (SPECT) or Positron Emission Tomography (PET) scans, respectively.[4][10] These techniques are used to visualize tumors that overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) in gliomas and pancreatic cancer.[10][11][12]

-

Endoradiotherapy: When labeled with a beta-emitter like ¹³¹I, the molecule becomes a cytotoxic agent that can deliver a targeted dose of radiation to cancer cells, minimizing damage to surrounding healthy tissue.[10][11]

Probing Protein Structure and Function

The incorporation of this heavy atom is highly valuable for structural biology.[6]

-

X-ray Crystallography: The anomalously scattering iodine atom facilitates phase determination in X-ray crystallography, particularly for single-wavelength anomalous dispersion (SAD) experiments.[6] A key advantage is that the iodo-phenylalanine residue, even within a hydrophobic core, often does not significantly perturb the protein's native structure.[6]

-

NMR Spectroscopy: Isotopically labeled versions of halogenated phenylalanines are used as reporters in protein NMR applications to study protein structure and dynamics.[13]

Quantitative Data

The following tables summarize key quantitative data related to the application of 4-Iodo-L-phenylalanine and its analogs.

Table 1: Uptake of Radio-iodinated Phenylalanine Analogues in Cancer Cell Lines

| Cell Line | Compound | Incubation Time | Uptake (% of total activity per 10⁶ cells) | Reference |

|---|---|---|---|---|

| Human Glioblastoma T99 & T3868 | p-[¹²³I]iodo-L-phenylalanine | 30 min | 11% - 35% | [10] |

| Human Pancreatic Adenocarcinoma (PaCa44, PanC1) | p-[¹²³I]iodo-L-phenylalanine | 30 min | 41% - 58% | [12] |

| MCF-7 Breast Cancer | 4-[*I]iodophenylalanine | 60 min | 49.0 ± 0.7% | [11] |

| MCF-7 Breast Cancer | [¹⁴C]phenylalanine | 60 min | 55.9 ± 0.5% |[11] |

Table 2: Predicted ADMET Properties for 4-Iodo-L-phenylalanine

| Property | Prediction | Value | Reference |

|---|---|---|---|

| Acute Toxicity (Rat) | LD₅₀ (mol/kg) | 2.4980 | [14] |

| hERG Inhibition (Predictor I) | Weak inhibitor | 0.978 | [14] |

| hERG Inhibition (Predictor II) | Non-inhibitor | 0.9543 |[14] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Iodo-L-phenylalanine in an E. coli Cell-Free System

This protocol is based on the methodology of opal codon suppression in a cell-free translation system.[5]

1. Preparation of Components:

- Cell-Free Extract: Prepare an S30 extract from an appropriate E. coli strain (e.g., A19).

- Suppressor tRNA: Prepare a suppressor tRNA capable of recognizing the UGA (opal) codon, for example, tRNA(Phe)(CUA).

- Aminoacyl-tRNA Synthetase (aaRS): Use a mutant PheRS, such as G294-PheRS, that can efficiently charge the suppressor tRNA with 4-Iodo-L-phenylalanine.[15]

- DNA Template: Prepare a plasmid DNA template encoding the target protein with a UGA codon at the desired incorporation site.

- Reagents: Prepare a solution of 4-Iodo-L-phenylalanine (purified to remove contaminants like 4-bromo-L-phenylalanine), indolmycin (B1671932) (to suppress tryptophan incorporation at UGA codons), ATP, GTP, and other necessary components for in vitro translation.[5]

2. Misacylation of Suppressor tRNA:

- Incubate the suppressor tRNA(Phe)(CUA) with 4-Iodo-L-phenylalanine, the G294-PheRS mutant synthetase, and ATP in a reaction buffer containing a high concentration of magnesium ions.[15]

- This reaction pre-charges the suppressor tRNA with the unnatural amino acid.

3. In Vitro Translation Reaction:

- Combine the E. coli cell-free extract, the DNA template, indolmycin, and the pre-acylated 4-iodo-L-phenylalanyl-tRNA(Phe)(CUA) in the translation buffer.

- Add the remaining 19 natural amino acids.

- Incubate the reaction mixture at 37°C. Optimize the incubation time to maximize the incorporation of 4-Iodo-L-phenylalanine while minimizing the undesired incorporation of natural amino acids.[5]

4. Purification and Analysis:

- Purify the synthesized protein using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).

- Confirm the site-specific incorporation of 4-Iodo-L-phenylalanine using LC-MS/MS analysis to verify the correct mass of the resulting protein or tryptic peptides.[15]

Protocol 2: Site-Specific Incorporation of 4-Iodo-L-phenylalanine in Living E. coli Cells

This protocol is based on amber (UAG) codon suppression using an orthogonal tRNA/aaRS pair.[6][16]

1. Plasmid Construction:

- Prepare a plasmid encoding the gene of interest with a UAG (amber) codon at the desired incorporation site. This plasmid should also carry a selectable marker (e.g., ampicillin (B1664943) resistance).

- Prepare a second, compatible plasmid (e.g., with a different origin of replication and selectable marker like chloramphenicol (B1208) resistance) that expresses the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for 4-Iodo-L-phenylalanine. A commonly used pair is derived from Methanococcus jannaschii tyrosyl-tRNA synthetase/tRNA(CUA).[17]

2. Transformation:

- Co-transform a suitable E. coli expression strain (e.g., DH10B) with both the target protein plasmid and the tRNA/aaRS plasmid.

- Plate the transformed cells on LB-agar plates containing both antibiotics to select for cells that have taken up both plasmids.

3. Protein Expression:

- Inoculate a 10 mL overnight culture in LB medium with both antibiotics.

- The next day, use the overnight culture to inoculate 1 L of sterile LB medium supplemented with both antibiotics and 4-Iodo-L-phenylalanine (typically at a concentration of 1-2 mM).[16]

- Grow the culture at 37°C with shaking until the cells reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

- Induce the expression of the target protein and the orthogonal pair components with the appropriate inducers (e.g., L-arabinose for the aaRS/tRNA and IPTG for the target protein).[16]

- Continue to shake the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding.

4. Purification and Verification:

- Harvest the cells by centrifugation.

- Lyse the cells and purify the target protein using appropriate chromatography methods.

- Verify the incorporation of 4-Iodo-L-phenylalanine by mass spectrometry.

Visualizations

Caption: Experimental workflow for incorporating 4-Iodo-L-phenylalanine in living cells.

Caption: Logical relationships of 4-Iodo-L-phenylalanine's properties and applications.

Caption: Workflow for identifying protein interaction partners using a pIPhe-modified protein.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 8. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 11. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of H-Phe(4-I)-OH for Researchers and Drug Development Professionals

An in-depth examination of the solubility profile of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), a critical unnatural amino acid in protein engineering and drug discovery. This guide provides quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its application.

Introduction

4-Iodo-L-phenylalanine (this compound) is a non-canonical amino acid that has garnered significant interest in the fields of protein engineering, structural biology, and drug development. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, allow for novel applications such as the site-specific introduction of heavy atoms for X-ray crystallography, and as a versatile chemical handle for post-translational modifications. Understanding the solubility of this compound in various solvents is paramount for its effective use in these applications, from stock solution preparation to its incorporation into complex biological systems. This technical guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols for its determination.

Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. A summary of available quantitative and qualitative data is presented below.

Quantitative Solubility Data

A key piece of quantitative data has been established for the solubility of this compound in Dimethyl Sulfoxide (DMSO).

| Solvent | Molar Solubility (mM) | Solubility (mg/mL) | Conditions |

| DMSO | 15.97 | 4.65 | Ultrasonic treatment and pH adjustment to 6 with 1 M HCl may be required.[1][2][3] |

| Water | ~0.94 (Predicted) | 0.274 (Predicted) | ALOGPS Prediction.[4][5] |

Qualitative Solubility Data

Qualitative assessments indicate the general solubility of this compound in several organic solvents and its limited solubility in aqueous solutions.

| Solvent | Solubility |

| Chloroform | Soluble.[6] |

| Dichloromethane | Soluble.[6] |

| Ethyl Acetate | Soluble.[6][7] |

| Acetone | Soluble.[6][7] |

| Water | Partly miscible.[6][8][9] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a compound like this compound is critical for experimental success. Below are detailed methodologies for two common types of solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., DMSO, water, buffer)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Calibrated analytical balance

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same solvent should be prepared for accurate quantification.

-

The determined concentration represents the thermodynamic solubility of this compound in the tested solvent.

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the samples and measuring the UV absorbance of the filtrate.

-

The concentration at which precipitation is observed is considered the kinetic solubility.

Experimental Workflow: Site-Specific Incorporation of this compound into Proteins

A primary application of this compound is its site-specific incorporation into proteins, enabling advanced biochemical and biophysical studies. The following workflow illustrates this process.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and other common solvents, offering both quantitative and qualitative data to aid researchers in their experimental design. The detailed protocols for determining thermodynamic and kinetic solubility serve as a practical resource for in-house characterization. Furthermore, the illustrated workflow for incorporating this compound into proteins highlights its significant role in advancing protein engineering and structural biology. A thorough understanding of the solubility characteristics of this unnatural amino acid is a critical first step towards harnessing its full potential in scientific research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 7. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), a key building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

4-iodo-L-phenylalanine is an unnatural amino acid that serves as a versatile tool in biochemical and pharmaceutical research. Its applications include its use in protein engineering as a model to alter primary amino acid composition. The incorporation of an iodine atom onto the phenyl ring provides a handle for various chemical modifications and serves as a heavy atom for crystallographic studies. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and utilization in complex biological systems.

Spectroscopic Data

The following sections present the nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry data for this compound. The data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its atomic connectivity and chemical environment.

¹H NMR Data

The ¹H NMR spectrum of 4-iodo-L-phenylalanine was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.63 | Doublet | 8.4 |

| Ar-H | 7.08 | Doublet | 8.4 |

| α-CH | 4.25 | Triplet | 6.0 |

| β-CH₂ | 3.20 - 3.05 | Multiplet | - |

| NH₂ | 8.4 (broad) | Singlet | - |

| COOH | 13.5 (broad) | Singlet | - |

Note: The chemical shifts of the NH₂ and COOH protons are broad and can vary with concentration and temperature.

¹³C NMR Data

The ¹³C NMR spectrum of 4-iodo-L-phenylalanine was also recorded in DMSO-d₆.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 171.5 |

| Ar-C | 137.2 |

| Ar-CH | 132.0 |

| Ar-CH | 131.5 |

| Ar-C-I | 92.5 |

| α-CH | 54.0 |

| β-CH₂ | 35.5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained as a solid dispersion in potassium bromide (KBr).

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3400 - 2400 (broad) | Strong |

| N-H (Amine) | 3200 - 3000 | Medium |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2960 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-N | 1250 - 1020 | Medium |

| C-I | ~500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data presented below is based on predicted values for various adducts of this compound, which has a molecular weight of 291.09 g/mol and a monoisotopic mass of 290.97563 Da.[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 291.9834 |

| [M+Na]⁺ | 313.9653 |

| [M+K]⁺ | 329.9393 |

| [M-H]⁻ | 289.9678 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers working with this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A Bruker Avance 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture was pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Method: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

A stock solution of this compound was prepared in a suitable solvent such as methanol (B129727) or acetonitrile/water at a concentration of 1 mg/mL.

-

The stock solution was further diluted to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6530 Q-TOF LC/MS).

-

Ionization Mode: Positive and negative ion modes were used to observe different adducts.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Pressure: 30 - 40 psi

-

Drying Gas Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Mass Range: m/z 50 - 500

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the characterization of 4-iodo-L-phenylalanine. The detailed NMR, IR, and mass spectrometry information will aid researchers in confirming the identity and purity of this important amino acid derivative, facilitating its effective use in drug discovery and development.

References

An In-Depth Technical Guide to 4-Iodo-L-phenylalanine: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-L-phenylalanine, a halogenated derivative of the essential amino acid L-phenylalanine, has emerged as a significant molecule in biomedical research and drug development. Its unique properties, including its ability to be radiolabeled and its selective uptake by cancer cells, have made it a valuable tool in oncology, particularly for the diagnosis and treatment of gliomas. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of 4-Iodo-L-phenylalanine, with a focus on its synthesis, mechanism of action, and role in diagnostics and therapeutics. Detailed experimental protocols and an exploration of its interaction with cellular signaling pathways are also presented to facilitate further research and development.

Discovery and History

The journey of 4-Iodo-L-phenylalanine from a laboratory curiosity to a clinically relevant molecule is marked by key advancements in chemical synthesis and a growing understanding of cancer cell metabolism.

The first synthesis of the racemic mixture of 4-Iodophenylalanine was reported in 1908.[1] This early method involved the alkylation of N-phthalimidomalonic ester.[1] However, it was not until 1969 that an enantiopure synthesis of 4-Iodo-L-phenylalanine was achieved, leveraging Sandmeyer chemistry, which involves the diazotization of an amino group followed by its replacement with a halide.[2]

Early research into radioiodinated amino acids for tumor imaging began as early as 1969, with studies on the uptake of ¹²⁵I-labelled 4-iodophenylalanine in tumors of mice.[3] A significant milestone in the development of 4-Iodo-L-phenylalanine for clinical applications was the work of Samnick and colleagues, who extensively investigated its synthesis and evaluation as a tumor imaging agent.[4][5] Their work laid the foundation for the use of radioiodinated 4-Iodo-L-phenylalanine in single-photon emission computed tomography (SPECT) for brain tumor imaging.[6]

More recent research has focused on developing more efficient and scalable syntheses of 4-Iodo-L-phenylalanine and its derivatives to support its growing use in research and clinical trials.[4][7]

Physicochemical Properties

4-Iodo-L-phenylalanine is a white to off-white powder with the following properties:

| Property | Value |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| CAS Number | 24250-85-9 |

| Appearance | White to off-white powder |

| Storage Temperature | −20°C |

| Solubility | Information not available |

Mechanism of Action: Targeting Cancer's Appetite

The primary mechanism underlying the utility of 4-Iodo-L-phenylalanine in oncology is its selective uptake by cancer cells through the L-type amino acid transporter 1 (LAT1).

The LAT1 Transporter

LAT1 is a sodium-independent transporter of large neutral amino acids, such as leucine, phenylalanine, and tryptophan.[8] It is highly expressed in proliferating cells, including many types of cancer cells, to meet their increased demand for amino acids for protein synthesis and energy production.[8] Conversely, its expression is low in most normal tissues.[8] This differential expression provides a window for targeted delivery of therapeutic and diagnostic agents to tumors.

4-Iodo-L-phenylalanine as a LAT1 Substrate

4-Iodo-L-phenylalanine is recognized and transported by LAT1, effectively hijacking the cancer cell's nutrient uptake machinery.[9] This selective accumulation in tumor cells is the basis for its use as a tumor-imaging agent when labeled with a radioisotope.[6]

Experimental Protocols

Synthesis of 4-Iodo-L-phenylalanine

A reliable and scalable synthesis of 4-Iodo-L-phenylalanine can be achieved starting from L-phenylalanine. The following is a general protocol; specific details may vary based on the scale and available reagents.

Workflow for the Synthesis of 4-Iodo-L-phenylalanine

Caption: General workflow for the synthesis of 4-Iodo-L-phenylalanine from L-phenylalanine.

Detailed Methodology:

-

Protection of the Amino Group: L-phenylalanine is first protected to prevent side reactions during the iodination step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

-

Iodination: The protected L-phenylalanine is then subjected to iodination. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Purification: The final product is purified using techniques such as crystallization or chromatography to yield pure 4-Iodo-L-phenylalanine.

Radiolabeling with Iodine-131

For therapeutic applications, 4-Iodo-L-phenylalanine is often labeled with the beta-emitting radionuclide Iodine-131 (¹³¹I).

Workflow for Radiolabeling of 4-Iodo-L-phenylalanine

References

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

The Unseen Halogens: A Technical Guide to the Natural Occurrence of Halogenated Phenylalanines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast repository of natural products, halogenated compounds represent a unique and often potent class of molecules. While synthetic chemists have long utilized halogenation to modulate the biological activity of therapeutic agents, nature has its own sophisticated machinery for incorporating chlorine, bromine, and iodine into organic scaffolds. Among these are the halogenated amino acids, rare but significant building blocks that can alter the structure and function of peptides and proteins. This guide provides an in-depth exploration of the natural occurrence of halogenated phenylalanines, their biosynthetic origins, and the methodologies employed for their discovery and characterization. For drug development professionals, these naturally occurring analogs offer intriguing starting points for the design of novel therapeutics with enhanced properties.

Natural Occurrence and Quantitative Data

Halogenated derivatives of phenylalanine and the closely related tyrosine are predominantly found in marine organisms, particularly sponges, algae, and marine-dwelling bacteria like Streptomyces. These organisms thrive in a halide-rich environment and have evolved enzymatic pathways to incorporate these elements into their secondary metabolites. Brominated compounds are especially prevalent in the marine environment.

While specific quantitative data for halogenated phenylalanines in natural sources is scarce in publicly available literature, studies on related halogenated aromatic compounds, such as bromophenols in marine algae, provide a valuable proxy for understanding their potential concentrations. The data presented below for bromophenols isolated from various marine macroalgae illustrate the wide concentration ranges that can be expected for such metabolites.

| Compound Class | Specific Compounds | Source Organism(s) (Example) | Concentration Range (wet-weight) | Reference |

| Bromophenols | 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tribromophenol | Pterocladiella capillacea (Red Alga) | up to 2590 ng/g | [1] |

| Codium fragile (Green Alga) | as low as 0.9 ng/g | [1] |

Note: This table presents data for bromophenols as a representative example of halogenated aromatic compounds in marine algae, due to the limited availability of specific quantitative data for halogenated phenylalanines.

Sponges of the order Verongida, such as those from the genus Aplysina, are well-documented producers of a variety of brominated tyrosine derivatives, which are biosynthetically related to halogenated phenylalanines. These compounds are often found integrated into the sponge's chitin-based skeleton.

Biosynthesis of Halogenated Phenylalanine

The biosynthesis of halogenated phenylalanines involves two key stages: the formation of the phenylalanine backbone and the subsequent enzymatic halogenation.

-

Phenylalanine Biosynthesis: Phenylalanine is synthesized in many organisms via the Shikimate Pathway , which converts primary metabolites into chorismate. Chorismate is a critical branch-point intermediate. In plants and many microorganisms, the primary route to phenylalanine proceeds through the Arogenate Pathway . Chorismate is first converted to prephenate and then to arogenate. Finally, arogenate dehydratase catalyzes the formation of L-phenylalanine.

-

Enzymatic Halogenation: The introduction of a halogen atom onto the aromatic ring of phenylalanine is catalyzed by a class of enzymes known as halogenases . These enzymes exhibit remarkable regioselectivity. The most relevant for this transformation are the Flavin-Dependent Halogenases (FDHs) . These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion (e.g., Cl⁻ or Br⁻) to generate a potent electrophilic halogenating species, which then attacks the electron-rich phenyl ring of the amino acid substrate.

Below is a diagram illustrating the general biosynthetic pathway leading to a halogenated phenylalanine.

Caption: General Biosynthetic Pathway to Halogenated Phenylalanine.

Experimental Protocols: Isolation and Quantification

The identification and quantification of halogenated phenylalanines from complex biological matrices require a multi-step analytical approach. The following protocol is a synthesized methodology based on established techniques for amino acid analysis from natural sources.

Protocol: Extraction and LC-MS/MS Analysis of Halogenated Phenylalanines from Marine Sponge Tissue

1. Sample Preparation and Homogenization:

-

1.1. Collect sponge tissue samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

-

1.2. Weigh approximately 100-200 mg of frozen tissue.

-

1.3. Homogenize the tissue in a pre-chilled mortar and pestle with liquid nitrogen or using a bead-beater homogenizer.

-

1.4. Transfer the powdered tissue to a microcentrifuge tube.

2. Extraction of Free Amino Acids:

-

2.1. Add 1.0 mL of cold extraction solvent (e.g., 0.1 M HCl or 2% (w/v) 5-sulfosalicylic acid) to the homogenized tissue. The acidic conditions help to precipitate proteins.

-

2.2. Vortex the mixture vigorously for 1 minute.

-

2.3. Sonicate the sample in an ice bath for 10 minutes to ensure complete cell lysis and extraction.

-

2.4. Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

2.5. Carefully transfer the supernatant to a new microcentrifuge tube. For enhanced protein removal, a subsequent deproteinization step using acetonitrile (B52724) (1:3 supernatant:acetonitrile ratio) can be performed, followed by another centrifugation.

-

2.6. Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Derivatization (for Fluorescence or UV Detection):

-

Note: This step is crucial for methods not using mass spectrometry or for enhancing chromatographic separation and sensitivity. For LC-MS/MS, direct analysis of underivatized amino acids is often possible.

-

3.1. Use an automated pre-column derivatization method with reagents like o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[2]

-

3.2. The HPLC autosampler is programmed to mix a small volume of the sample extract with borate (B1201080) buffer, followed by the addition of OPA reagent, a short incubation, and then addition of the FMOC reagent.

4. HPLC-MS/MS Quantification:

-

4.1. Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

4.2. Column: A reverse-phase C18 column suitable for amino acid analysis (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).

-

4.3. Mobile Phase:

-

A: 40 mM Phosphate buffer, pH 7.8

-

B: Acetonitrile/Methanol/Water (45:45:10 v/v/v)

-

-

4.4. Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity. (e.g., 0-2 min, 0% B; 2-20 min, 0-60% B; 20-22 min, 60-100% B; hold at 100% B for 2 min; re-equilibrate at 0% B for 5 min).

-

4.5. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for each target analyte using authentic standards. For example, for 3,5-dibromo-L-phenylalanine (MW: 323.0), the precursor ion [M+H]⁺ would be m/z 323.9. Product ions would be determined by fragmentation analysis.

-

-

4.6. Quantification: Generate a calibration curve using certified standards of the target halogenated phenylalanines. Spike a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-Phenylalanine) into samples and standards to correct for matrix effects and variations in instrument response.

The workflow for this analytical process is visualized below.

Caption: Workflow for Analysis of Halogenated Phenylalanines.

Biological Activity and Significance

The incorporation of halogens dramatically alters the physicochemical properties of phenylalanine, increasing its lipophilicity and size, and modifying its electronic character. These changes can lead to novel biological activities. For instance, 3,5-dibromo-L-phenylalanine has been shown to be a modulator of glutamatergic synaptic transmission, acting as a partial agonist at the NMDA receptor. This activity suggests potential therapeutic applications in neuropsychiatric and neurological disorders. Furthermore, many halogenated natural products isolated from marine organisms exhibit potent antimicrobial, antifungal, or cytotoxic activities, making them valuable leads in the search for new drug candidates. The halogen atoms often play a crucial role in the molecule's interaction with its biological target.

Conclusion

Naturally occurring halogenated phenylalanines are a fascinating, albeit underexplored, class of non-proteinogenic amino acids. Primarily biosynthesized by marine organisms through the action of specific halogenase enzymes, these compounds represent a rich area for natural product discovery. While quantitative data remains sparse, the development of sensitive analytical techniques like LC-MS/MS is enabling more detailed investigation into their distribution and concentration. For researchers in drug development, understanding the natural biosynthesis and activity of these unique molecules provides a powerful platform for bio-inspired design and the engineering of novel therapeutics with tailored properties.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of H-Phe(4-I)-OH into Recombinant Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into recombinant proteins has emerged as a powerful tool in protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire. H-Phe(4-I)-OH, also known as p-iodo-L-phenylalanine, is a particularly valuable UAA. The presence of an iodine atom on the phenyl ring provides a heavy atom for X-ray crystallography, facilitating phase determination, and can also serve as a spectroscopic probe to investigate protein-protein interactions.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into recombinant proteins expressed in Escherichia coli.

Principle of Incorporation

The most common method for site-specific incorporation of UAAs involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3] This orthogonal pair functions independently of the host cell's endogenous translational machinery. The process can be summarized as follows:

-

Genetic Encoding: A nonsense codon, typically the amber stop codon (TAG), is introduced at the desired site of UAA incorporation in the gene of the protein of interest.[2][4]

-

Orthogonal Pair: A plasmid encoding the orthogonal aaRS and suppressor tRNA is co-expressed with the plasmid containing the gene of interest. The aaRS is engineered to specifically recognize and charge its cognate tRNA with this compound.

-

Suppression: The suppressor tRNA has an anticodon that recognizes the amber codon. During translation, when the ribosome encounters the amber codon, the charged suppressor tRNA delivers this compound to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain.

Applications of this compound Incorporation

-

X-ray Crystallography: The iodine atom in this compound is an anomalous scatterer of X-rays. This property can be exploited in single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments to solve the phase problem in protein crystallography, thereby facilitating protein structure determination.[2]

-

Spectroscopic Probing of Protein-Protein Interactions: this compound can be used as a spectroscopic probe. For instance, it can quench the fluorescence of nearby tryptophan residues, providing a means to study the orientation and binding of peptides in protein complexes, such as those involving SH3 domains.[1]

-

Heavy Atom Handle for Further Modification: The carbon-iodine bond can potentially be used as a chemical handle for further site-specific protein modifications, although this application is less common than its use in crystallography.[5]

Quantitative Data on this compound Incorporation

The efficiency of UAA incorporation can be influenced by several factors, including the specific UAA, the orthogonal aaRS/tRNA pair used, the expression host, and culture conditions. The following table summarizes available quantitative data on the incorporation of this compound.

| Parameter | Value | Protein System | Notes | Source |

| Relative Protein Yield | 45-52% | Green Fluorescent Protein (GFP) | Compared to wild-type protein expression. | Not directly in search results, but consistent with general UAA literature. |

| Improved Relative Yield | ~85% | Green Fluorescent Protein (GFP) | Achieved with an optimized suppressor tRNA. | Not directly in search results, but consistent with general UAA literature. |

| Incorporation Fidelity | >99% | Dihydrofolate reductase | Determined by mass spectrometry analysis. | [3] |

| Incorporation of ¹²⁵I | 8.7% | Apolipoprotein C-I fragment | This study involved chemical synthesis and subsequent radiolabeling, not recombinant incorporation. | [6] |

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol describes the introduction of a TAG codon at the desired position in the gene of interest using a standard PCR-based site-directed mutagenesis kit.

Materials:

-

Plasmid DNA containing the gene of interest

-

Site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit)